molecular formula C19H16FN3O2 B5595431 2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide

2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide

Cat. No. B5595431
M. Wt: 337.3 g/mol
InChI Key: XDZNIPCRIYUCSA-UHFFFAOYSA-N
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Description

Nicotinamide derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development. The interest in these compounds stems from their structural similarity to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in all living cells, which plays a critical role in enzymatic reactions involving electron transfer.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves nucleophilic substitution reactions, Friedel-Crafts acylation, and coupling reactions. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement for introducing fluorine atoms into the pyrazole ring, highlighting a common strategy in the synthesis of fluorinated nicotinamide derivatives (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

Molecular structure analysis of nicotinamide derivatives reveals insights into their conformation, bond lengths, and electronic structures. Studies on similar compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, show almost identical bond lengths and molecular conformations across different derivatives, suggesting a degree of structural consistency within this class of compounds (Cobo, Glidewell, Low, & Orozco, 2008).

Future Directions

Future research could explore the potential biological activities of this compound, as many nicotinamide derivatives have shown promising results in areas such as antiviral, anti-inflammatory, and anticancer research . Further studies could also investigate the synthesis and chemical reactions of this compound to expand its potential applications.

properties

IUPAC Name

2-(3-fluoroanilino)-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-16-9-7-14(8-10-16)23-19(24)17-6-3-11-21-18(17)22-15-5-2-4-13(20)12-15/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZNIPCRIYUCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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